molecular formula C10H4Cl4N6O2 B12912063 N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide

N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide

Cat. No.: B12912063
M. Wt: 382.0 g/mol
InChI Key: OKXWHFHFKYPFLK-UHFFFAOYSA-N
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Description

N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two 4,6-dichloropyrimidine groups attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide typically involves the reaction of 4,6-dichloropyrimidine with oxalyl chloride in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyrimidine rings can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted pyrimidine derivatives.

Scientific Research Applications

N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    4,6-Dichloropyrimidine: A precursor in the synthesis of N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide.

    2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with similar chemical properties.

Uniqueness: this compound is unique due to its oxalamide core, which imparts distinct chemical and physical properties compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.

Properties

Molecular Formula

C10H4Cl4N6O2

Molecular Weight

382.0 g/mol

IUPAC Name

N',N'-bis(4,6-dichloropyrimidin-5-yl)oxamide

InChI

InChI=1S/C10H4Cl4N6O2/c11-5-3(6(12)17-1-16-5)20(10(22)9(15)21)4-7(13)18-2-19-8(4)14/h1-2H,(H2,15,21)

InChI Key

OKXWHFHFKYPFLK-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)N(C2=C(N=CN=C2Cl)Cl)C(=O)C(=O)N)Cl

Origin of Product

United States

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